molecular formula C16H26N6O2 B11258266 2-(azepan-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine

2-(azepan-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B11258266
M. Wt: 334.42 g/mol
InChI Key: OTMQHVLQRNWGGY-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with an azepane group, a cyclohexyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Substitution with Azepane and Cyclohexyl Groups: The azepane and cyclohexyl groups are introduced via nucleophilic substitution reactions, where the pyrimidine ring is treated with azepane and cyclohexylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azepane and cyclohexyl groups can be substituted with other nucleophiles under suitable conditions.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of 2-(azepan-1-yl)-N-cyclohexyl-5-aminopyrimidine-4,6-diamine.

    Substitution: Formation of various substituted pyrimidine derivatives.

    Hydrolysis: Formation of pyrimidine ring cleavage products.

Scientific Research Applications

2-(azepan-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the azepane and cyclohexyl groups can enhance the compound’s binding affinity to its targets. The pyrimidine ring can interact with nucleic acids or proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(azepan-1-yl)-N-cyclohexyl-5-aminopyrimidine-4,6-diamine: Similar structure but with an amino group instead of a nitro group.

    2-(azepan-1-yl)-N-cyclohexyl-5-chloropyrimidine-4,6-diamine: Similar structure but with a chloro group instead of a nitro group.

    2-(azepan-1-yl)-N-cyclohexyl-5-methylpyrimidine-4,6-diamine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-(azepan-1-yl)-N-cyclohexyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the azepane and cyclohexyl groups further enhances its potential for diverse applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H26N6O2

Molecular Weight

334.42 g/mol

IUPAC Name

2-(azepan-1-yl)-4-N-cyclohexyl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C16H26N6O2/c17-14-13(22(23)24)15(18-12-8-4-3-5-9-12)20-16(19-14)21-10-6-1-2-7-11-21/h12H,1-11H2,(H3,17,18,19,20)

InChI Key

OTMQHVLQRNWGGY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=C(C(=N2)NC3CCCCC3)[N+](=O)[O-])N

Origin of Product

United States

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